

# The Synthesis of Pyraclonil: A Technical Guide

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#### Introduction

**Pyraclonil** is a protoporphyrinogen oxidase (PPO) inhibiting herbicide effective for the control of various weeds. This technical guide provides a detailed overview of a prominent synthesis pathway for **Pyraclonil**, compiled from patent literature. The information is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

## **Pyraclonil Synthesis Pathway**

A common and well-documented synthetic route to **Pyraclonil** involves a seven-step process. This pathway begins with the formation of a key pyrazole intermediate, which is subsequently elaborated to construct the final herbicidal molecule.

## **Experimental Protocols and Data**

The following sections provide detailed experimental procedures and associated quantitative data for each step in the synthesis of **Pyraclonil**.

Step 1: Synthesis of Formyl Malononitrile

The initial step involves the reaction of a formate ester with malononitrile to yield formyl malononitrile.

• Reaction Protocol: Malononitrile, a formate ester (e.g., methyl formate or butyl formate), and a tertiary amine catalyst (e.g., triethylamine or pyridine) are mixed. The reaction mixture is



heated for a specified duration. After the reaction, low-boiling-point substances are removed by distillation under reduced pressure to yield the product.[1]

### Quantitative Data:

Reactant 1	Reactant 2	Catalyst	Temperatur e (°C)	Time (h)	Yield (%)
Malononitrile (0.1 mol)	Methyl Formate (0.25 mol)	Triethylamine (0.01 mol)	30 - 55	5	~95
Malononitrile (0.1 mol)	Butyl Formate (0.4 mol)	Pyridine (0.01 mol)	60 - 70	5	~97

Step 2: Synthesis of 1,1,2,7-Tetrachloro-1-hepten-3-one

This step involves a Friedel-Crafts acylation reaction between 5-chlorovaleryl chloride and trichloroethylene.

Reaction Protocol: 5-Chlorovaleryl chloride is added dropwise to a solution of anhydrous aluminum chloride in a chlorinated solvent (e.g., dichloromethane) at room temperature.
 After stirring, a solution of trichloroethylene in the same solvent is added dropwise while cooling. The reaction is quenched with water, and the product is isolated from the organic phase.[1][2]

### Quantitative Data:

Reactant 1	Reactant 2	Catalyst	Solvent
5-Chlorovaleryl Chloride	Trichloroethylene	Anhydrous Aluminum Chloride	Dichloromethane

Step 3: Synthesis of 2-(4-Chlorobutyl)-3-chloro-4-aminopyrazole



The tetrachloroheptenone intermediate is cyclized with hydrazine hydrate to form the pyrazole ring.

 Reaction Protocol: 1,1,2,7-Tetrachloro-1-hepten-3-one is reacted with hydrazine hydrate to yield 2-(4-chlorobutyl)-3-chloro-4-aminopyrazole.[1]

Step 4: Synthesis of 2-Amino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine

The aminopyrazole derivative undergoes an intramolecular cyclization in the presence of a base.

 Reaction Protocol: 2-(4-Chlorobutyl)-3-chloro-4-aminopyrazole is treated with a basic substance to facilitate the formation of the tetrahydropyridine ring system.[1]

Step 5: Synthesis of 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile

This step involves the reaction of the aminopyrazole with formyl malononitrile.

 Reaction Protocol: The product from Step 4 is reacted with formyl malononitrile (from Step 1) to introduce the cyanopyrazole moiety.

Step 6: Synthesis of 1-(3-Chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridin-2-yl)-5-(N-methylamino)-1H-pyrazole-4-carbonitrile

The primary amine is methylated in this step.

- Reaction Protocol: The amino group of the cyanopyrazole derivative is methylated using formaldehyde and formic acid in the presence of a palladium on carbon catalyst.
- Quantitative Data:



Reactan t	Reagent 1	Reagent 2	Catalyst	Catalyst Loading (% w/w)	Solvent	Temper ature (°C)	Time (h)
5-Amino- 1-(3- chloro- 4,5,6,7- tetrahydr opyrazol o[1,5- a]pyridin- 2-yl)-1H- pyrazole- 4- carbonitri le	Formalde hyde	Formic Acid	Palladiu m on Carbon	0.01 - 0.05	Methanol , Ethanol, Propanol, Isopropa nol, Butanol, Isobutan ol, tert- Butanol, or THF	15 - 35	15 - 20

Step 7: Synthesis of Pyraclonil

The final step is the N-propargylation of the secondary amine to yield **Pyraclonil**.

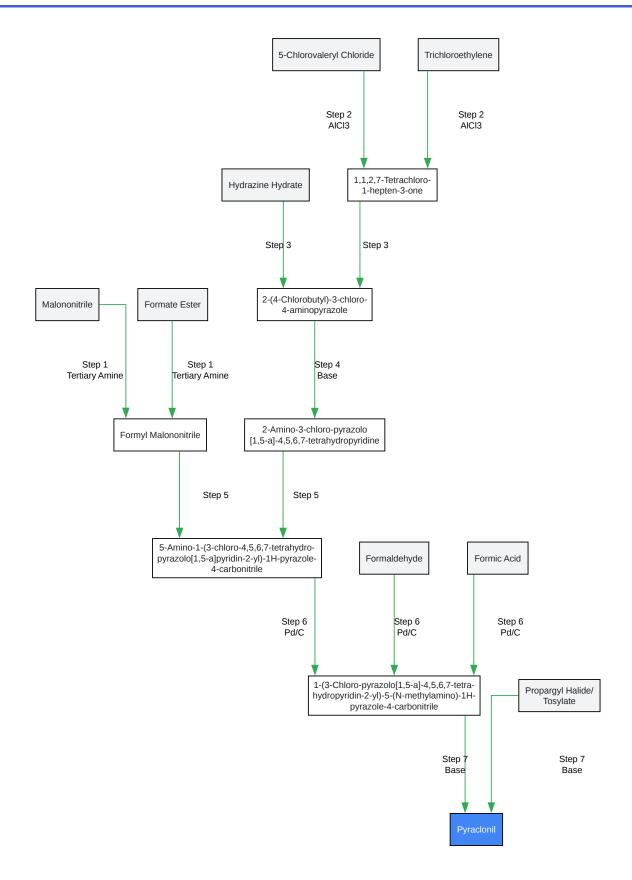
- Reaction Protocol: The N-methylated intermediate is reacted with a propargylating agent, such as propargyl chloride or a propargyl tosylate, in the presence of a base. Another described method involves the use of sodium hydride as a base to deprotonate the amine, followed by the addition of propargyl chloride and then methyl iodide.
- Quantitative Data (Sodium Hydride Method):



Reactan t	Base	Reagent 1	Reagent 2	Solvent	Temper ature (°C)	Time (h)	Yield (%)
5-Amino- 1-(3- chloro- 4,5,6,7- tetrahydr opyrazol o[1,5- a]pyridin- 2-yl)-4- pyrazolec arbonitril e (0.17 mol)	Sodium Hydride (0.35 mol)	Propargyl Chloride (0.17 mol)	lodometh ane (0.17 mol)	Tetrahydr ofuran	0 to room temp, then 15	1.5, then 3, then 3	up to 90

# **Synthesis Pathway Diagram**





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Caption: A seven-step synthesis pathway for **Pyraclonil**.



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### References

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